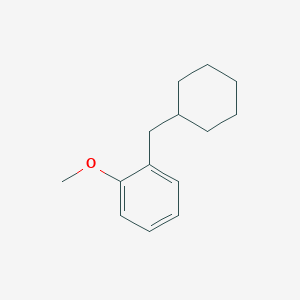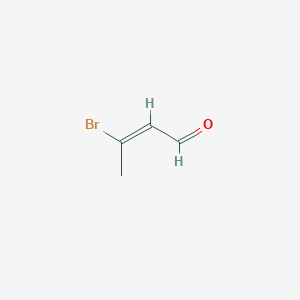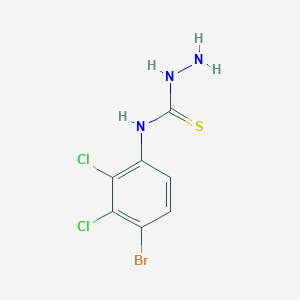
4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide is a compound that has garnered attention due to its diverse biological activities. It is a derivative of thiosemicarbazide, which is known for its antimicrobial, anti-inflammatory, and anticancer properties . The compound’s structure includes a bromine atom and two chlorine atoms attached to a phenyl ring, which is further connected to a thiosemicarbazide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide typically involves the reaction of 4-bromo-2,3-dichlorobenzaldehyde with thiosemicarbazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions for several hours . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反应分析
Types of Reactions
4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by nucleophiles.
Oxidation and reduction: The thiosemicarbazide moiety can participate in redox reactions.
Complexation: The compound can form complexes with transition metals such as copper, nickel, and cobalt.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Complexation: Metal salts like copper(II) chloride, nickel(II) chloride, and cobalt(II) chloride in ethanol or methanol.
Major Products Formed
Nucleophilic substitution: Substituted phenyl thiosemicarbazides.
Oxidation: Oxidized derivatives of thiosemicarbazide.
Reduction: Reduced forms of the compound.
Complexation: Metal-thiosemicarbazide complexes.
科学研究应用
作用机制
The mechanism of action of 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects . It may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its therapeutic potential .
相似化合物的比较
Similar Compounds
Thiosemicarbazide: The parent compound with similar biological activities.
4-(4-Bromophenyl)thiosemicarbazide: A related compound with a single bromine atom on the phenyl ring.
4-(2,3-Dichlorophenyl)thiosemicarbazide: A compound with two chlorine atoms on the phenyl ring.
Uniqueness
4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which may enhance its biological activity and chemical reactivity compared to similar compounds .
属性
分子式 |
C7H6BrCl2N3S |
|---|---|
分子量 |
315.02 g/mol |
IUPAC 名称 |
1-amino-3-(4-bromo-2,3-dichlorophenyl)thiourea |
InChI |
InChI=1S/C7H6BrCl2N3S/c8-3-1-2-4(6(10)5(3)9)12-7(14)13-11/h1-2H,11H2,(H2,12,13,14) |
InChI 键 |
WBFLNJWNBLCRKZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1NC(=S)NN)Cl)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,1,1-Trifluoro-4-[(pyridin-3-ylmethyl)-amino]-but-3-en-2-one](/img/structure/B12849763.png)
![(R)-N-((R)-1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12849769.png)
![Di-tert-butyl 5a,6,6a,11b,12,12a-hexahydro-6,12-methanoindolo[2,3-b]carbazole-5,7-dicarboxylate](/img/structure/B12849771.png)
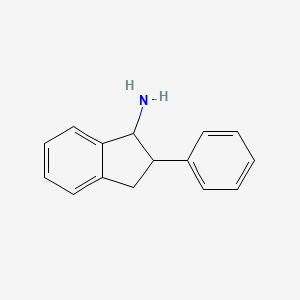

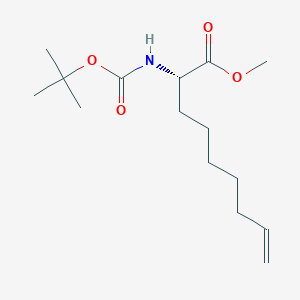
![6-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849797.png)


